molecular formula C7H7NO3 B1317324 2-(3-Hydroxypyridin-2-yl)acetic acid CAS No. 69022-71-5

2-(3-Hydroxypyridin-2-yl)acetic acid

Cat. No. B1317324
CAS RN: 69022-71-5
M. Wt: 153.14 g/mol
InChI Key: MTMFWRYKYHQKFB-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyridin-2-yl)acetic acid is a compound with the molecular formula C7H7NO3 . It is also known as hydroxy (3-pyridinyl)acetic acid .


Synthesis Analysis

The synthesis of 2-(3-Hydroxypyridin-2-yl)acetic acid involves the condensation of substituted 2-aminopyridines with α-halo ketones . A significant disadvantage of this method is the low total yield of the target product, an aspect inherent to a multistage process .


Molecular Structure Analysis

The molecular structure of 2-(3-Hydroxypyridin-2-yl)acetic acid features a furan ring which bears a nitro group . The crystal structure features two strong N–H…O hydrogen bonds with different packing motifs .


Physical And Chemical Properties Analysis

2-(3-Hydroxypyridin-2-yl)acetic acid has a molecular weight of 153.14 . It is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Methods of Application or Experimental Procedures

The compound is used in the synthesis of novel heterocyclic compounds. The effect of methyl substitution on different positions of the pyridinone ring plays an essential role in deciding the metal affinity .

Results or Outcomes Obtained

The compound has been found to show high antiproliferative activity in vitro. Among the adamantyl-derived series of hydroxypyridinones, the amide derivative, 2-((3r,5r,7r)-adamantan-1-yl)-N-(4-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)phenyl)acetamide, was the most promising compound with an IC50 value ranging between 0.3 and 0.5 µM .

Methods of Application or Experimental Procedures: The compound was evaluated for its anti-fibrosis activity by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

Results or Outcomes Obtained: The study showed that the compound effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that it might be developed as a novel anti-fibrotic drug .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of HOPOs and their derivatives for developing novel and more potent drugs .

Results or Outcomes Obtained: The compound has been found to be effective in enacting orally administrable biological active iron chelators to cure various iron overloaded diseases .

Methods of Application or Experimental Procedures: The compound was evaluated for its antioxidative activity .

Results or Outcomes Obtained: The study showed that the compound effectively inhibited the expression of collagen, indicating that it might be developed as a novel antioxidative drug .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of imidazo .

Results or Outcomes Obtained: The study showed that the compound effectively synthesized substituted imidazo .

Methods of Application or Experimental Procedures: The compound was evaluated for its antioxidative activity .

Results or Outcomes Obtained: The study showed that the compound effectively inhibited the expression of collagen, indicating that it might be developed as a novel antioxidative drug .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and hazard statements H315, H319, H335 . Precautionary statements include P261, P280 .

properties

IUPAC Name

2-(3-hydroxypyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-2-1-3-8-5(6)4-7(10)11/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMFWRYKYHQKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538991
Record name (3-Hydroxypyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxypyridin-2-yl)acetic acid

CAS RN

69022-71-5
Record name 3-Hydroxy-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69022-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Hydroxypyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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